molecular formula C19H21N5OS2 B11068129 N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide

N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide

Cat. No.: B11068129
M. Wt: 399.5 g/mol
InChI Key: XEJJXOARHAGLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide is a complex organic compound featuring a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired pyrrolo[3,4-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve the use of solvent-free methods or fusion techniques to enhance yield and purity. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates under heat can produce cyanoacetamide derivatives, which are key intermediates in the synthesis of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Mechanism of Action

The mechanism of action of N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrrole derivatives and cyanoacetamide derivatives. Examples include:

Uniqueness

N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide is unique due to its combination of amino, cyano, and ethylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21N5OS2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1H-pyrrolo[3,4-c]pyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C19H21N5OS2/c1-4-26-16-14-17(27-5-2)24-18(21)19(14,10-20)15(23-16)12-6-8-13(9-7-12)22-11(3)25/h6-9,15H,4-5H2,1-3H3,(H2,21,24)(H,22,25)

InChI Key

XEJJXOARHAGLFI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C(=NC(C2(C(=N1)N)C#N)C3=CC=C(C=C3)NC(=O)C)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.